molecular formula C9H16O3 B6617616 methyl 2-(3-ethoxycyclobutyl)acetate CAS No. 1696956-52-1

methyl 2-(3-ethoxycyclobutyl)acetate

Cat. No.: B6617616
CAS No.: 1696956-52-1
M. Wt: 172.22 g/mol
InChI Key: ZZHSIWLJIDSBCF-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxycyclobutyl)acetate is an organic compound with the molecular formula C₉H₁₆O₃. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-ethoxycyclobutyl)acetate typically involves the esterification of 2-(3-ethoxycyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxycyclobutyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-(3-ethoxycyclobutyl)acetic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Hydrolysis: 2-(3-ethoxycyclobutyl)acetic acid and methanol.

    Reduction: 2-(3-ethoxycyclobutyl)ethanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxycyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxycyclobutyl)acetate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can undergo nucleophilic attack. In biological systems, its interactions with enzymes and receptors are of interest, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester with similar reactivity but different physical properties.

    Methyl butyrate: Another ester with a similar structure but different functional groups.

    Isopropyl acetate: Shares similar chemical properties but differs in its industrial applications.

Uniqueness

Methyl 2-(3-ethoxycyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties compared to other esters

Biological Activity

Methyl 2-(3-ethoxycyclobutyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an ethoxy group and an acetate moiety. This unique structure may contribute to its biological activity, particularly in modulating enzymatic pathways and cellular processes.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its effects on inflammation, cancer cell proliferation, and metabolic regulation.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives with cyclobutane rings have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, certain analogs demonstrated IC50 values against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Anticancer Activity

This compound also holds promise as an anticancer agent. Studies involving similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a related compound was shown to significantly increase apoptotic signals in breast cancer cell lines .

The mechanisms underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in malignant cells.
  • Metabolic Regulation : Similar compounds have been shown to modulate metabolic pathways by influencing NAD+ levels through NAMPT activation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Inflammation : A study focused on the anti-inflammatory effects of cyclobutane derivatives found that this compound reduced PGE2 levels significantly in RAW264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound led to a decrease in proliferation rates in various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Properties

IUPAC Name

methyl 2-(3-ethoxycyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-8-4-7(5-8)6-9(10)11-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHSIWLJIDSBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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